molecular formula C10H12Cl3NO2 B1420945 Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride CAS No. 1251922-87-8

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride

Cat. No. B1420945
CAS RN: 1251922-87-8
M. Wt: 284.6 g/mol
InChI Key: QUQZEOMRZJNFQL-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as Diclazepam, and it belongs to the benzodiazepine family of drugs. Benzodiazepines are known for their sedative and anxiolytic effects, which make them useful in treating anxiety, insomnia, and other related disorders. In

Scientific Research Applications

Synthesis for Drug Metabolism and Disposition Studies

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride has been utilized in the synthesis of tritium-labelled compounds for drug metabolism and disposition studies. A specific example is the synthesis of 1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, in a tritium-labelled form (Hill & Wisowaty, 1990).

Optimized Synthesis Processes

Research has been conducted to optimize the synthesis process of compounds similar to Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride. For example, an optimized synthesis method was developed for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, highlighting the significance of reaction conditions and temperature in the yield and quality of the product (Wang Guo-hua, 2008).

Chromatographic Properties in Polysaccharide Studies

Partially O-methylated derivatives of 2-deoxy-2-methylamino-D-glucose hydrochloride, related to Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride, have been synthesized to understand their chromatographic behavior. These studies are crucial for identifying fragments in polysaccharides containing specific residues (Gorin & Finlayson, 1971).

Role in the Synthesis of Pharmaceutical Intermediates

Compounds similar to Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride have been used in the synthesis of critical pharmaceutical intermediates. An example is the synthesis of Clopidogrel bisulfate, where (S)-methyl 2-amino-2-(2-chlorophenyl)acetate played a pivotal role (Hu Jia-peng, 2012).

Antipathogenic Activity

Research on thiourea derivatives, which include structures similar to Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride, has shown significant antipathogenic activity. These studies are vital for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-13-9(10(14)15-2)6-3-4-7(11)8(12)5-6;/h3-5,9,13H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQZEOMRZJNFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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